2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide, also known as MEDI9197, is a small molecule agonist of the intracellular sensor TLR7. It is currently being investigated for its potential use as an immunotherapy agent in the treatment of cancer.
Mecanismo De Acción
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide activates TLR7, an intracellular receptor that recognizes viral and bacterial RNA. Activation of TLR7 leads to the production of type I interferons and other cytokines, which stimulate the immune system and enhance the anti-tumor response.
Biochemical and Physiological Effects:
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide has been shown to induce the production of cytokines, including IFN-α, TNF-α, and IL-6, in both animal models and human clinical trials. It also increases the activation of dendritic cells and enhances the presentation of tumor antigens to T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide has several advantages for use in lab experiments, including its small size and ease of synthesis. However, it also has limitations, including its potential toxicity and the need for further optimization to improve its efficacy.
Direcciones Futuras
There are several potential future directions for the use of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide in cancer immunotherapy. These include combination therapy with other immunotherapy agents, optimization of dosing and administration schedules, and the development of biomarkers to predict response to treatment. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide in larger clinical trials.
Métodos De Síntesis
The synthesis of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 6-methylpyridin-2-amine with 2-bromoacetyl chloride to form N-(6-methylpyridin-2-yl)acetamide. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide has shown promising results in preclinical studies as an immunotherapy agent for the treatment of cancer. It has been shown to activate the immune system and enhance the anti-tumor response in animal models. Clinical trials are currently ongoing to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13-6-5-9-16(19-13)20-17(23)12-21-10-11-22(18(21)24)14-7-3-4-8-15(14)25-2/h3-9H,10-12H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWKKXWUNYXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.